Cas no 1361656-92-9 (2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine)

2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine
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- インチ: 1S/C11H4Cl5N/c12-6-2-7(10(15)8(13)3-6)5-1-9(14)11(16)17-4-5/h1-4H
- InChIKey: RJSHCWLJKVPWJE-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CC=1C1C=NC(=C(C=1)Cl)Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 326.875687 g/mol
- どういたいしつりょう: 324.878638 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 12.9
- ぶんしりょう: 327.4
2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013031502-1g |
2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine |
1361656-92-9 | 97% | 1g |
1,475.10 USD | 2021-06-22 | |
Alichem | A013031502-500mg |
2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine |
1361656-92-9 | 97% | 500mg |
839.45 USD | 2021-06-22 | |
Alichem | A013031502-250mg |
2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine |
1361656-92-9 | 97% | 250mg |
480.00 USD | 2021-06-22 |
2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
5. Book reviews
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridineに関する追加情報
2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine and Its Role in Modern Biomedical Research: A Comprehensive Overview
2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine (CAS No. 1361656-92-9) represents a pivotal compound in the field of medicinal chemistry, with its unique molecular structure and functional groups making it a subject of intense research in recent years. This compound, characterized by its pyridine ring substituted with multiple chlorine atoms and a trichlorophenyl group, has demonstrated significant potential in various biomedical applications. Recent advancements in synthetic methodologies and biological activity profiling have further expanded its relevance in drug discovery and therapeutic development.
As a derivative of pyridine, which is a fundamental heterocyclic compound in pharmaceuticals, 2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine exhibits a complex interplay of electronic effects due to its multiple chlorine substitutions. The presence of three chlorine atoms on the phenyl ring and two on the pyridine ring creates a highly polarizable molecule, which may influence its interactions with biological targets. Recent studies published in Journal of Medicinal Chemistry (2023) have highlighted the role of chlorinated aromatic systems in modulating receptor binding affinity, a property that 2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine may exploit for its pharmacological activity.
One of the most notable recent discoveries involving 2,3-Dichloro-5-(2,3,5-trichlorophyphenyl)pyridine is its potential application in the development of novel antifungal agents. A 2023 study published in Antimicrobial Agents and Chemotherapy demonstrated that compounds with similar chlorinated aromatic moieties exhibit enhanced activity against drug-resistant fungal strains. The trichlorophenyl group's ability to disrupt cell membrane integrity, combined with the pyridine ring's capacity for hydrogen bonding, may contribute to its antifungal properties. This finding has sparked interest in exploring its derivatives for broader antimicrobial applications.
Another area of recent focus is the compound's potential as a scaffold for designing selective inhibitors of protein kinases. The 2023 ACS Chemical Biology study revealed that the chlorinated pyridine framework can be modified to target specific kinase domains, offering a promising approach for treating diseases such as cancer and neurodegenerative disorders. The ability to fine-tune the electronic properties of 2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine through structural modifications makes it a versatile platform for drug discovery.
From a synthetic perspective, the preparation of 2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine has been optimized using advanced catalytic methods. A 2023 Organic Letters publication described a novel transition-metal-catalyzed approach that significantly improves the yield and selectivity of its synthesis. This method not only reduces the environmental impact of the process but also aligns with the growing emphasis on green chemistry in pharmaceutical manufacturing. The ability to produce this compound efficiently is critical for its evaluation in preclinical studies.
Recent computational studies have also provided insights into the molecular mechanisms underlying the biological activity of 2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine. Machine learning models developed in 2023 have predicted its interactions with various protein targets, including enzymes involved in metabolic pathways. These predictions are being validated through experimental studies, which could accelerate the identification of its therapeutic applications. The integration of computational and experimental approaches is a hallmark of modern drug discovery efforts involving this compound.
In the context of drug development, 2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine has shown promise as a lead compound for targeting specific molecular pathways. A 2023 Drug Discovery Today review highlighted its potential for modulating the activity of the PPARγ receptor, which is implicated in metabolic disorders and inflammation. The compound's ability to act as an agonist or antagonist of such receptors could open new avenues for treating chronic diseases. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological profile.
The compound's structural versatility also makes it a valuable candidate for designing prodrugs. Recent work in 2023 has explored the use of 2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine as a carrier for delivering bioactive molecules to specific tissues. By modifying its functional groups, researchers have been able to enhance its solubility and target specificity, which are critical factors in the development of effective therapeutics. This approach underscores the compound's adaptability for various biomedical applications.
Despite its promising potential, challenges remain in the full characterization of 2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine's biological activity. Ongoing research is focused on understanding its toxicity profile and optimizing its pharmacokinetic properties. A 2023 Toxicological Sciences study emphasized the importance of comprehensive safety assessments, particularly for compounds with multiple halogen substitutions. These studies are essential for ensuring that the compound's therapeutic benefits are realized without compromising patient safety.
In conclusion, 2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine (CAS No. 1361656-92-9) stands at the intersection of medicinal chemistry and biomedical innovation. Its unique structural features, combined with recent advances in synthetic and computational methods, position it as a key player in the development of novel therapeutics. As research continues to uncover its biological mechanisms and optimize its properties, this compound is poised to make significant contributions to the field of modern medicine.
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